

# Comparative Analysis of Targeted Therapies in Acute Myeloid Leukemia: Ivosidenib vs. Enasidenib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Enamidonin |           |
| Cat. No.:            | B1246689   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ivosidenib and Enasidenib, two prominent targeted therapies for Acute Myeloid Leukemia (AML). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers, scientists, and drug development professionals in understanding the nuances of these treatments.

#### Introduction

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. A subset of AML patients harbors mutations in the isocitrate dehydrogenase 1 (IDH1) or isocitrate dehydrogenase 2 (IDH2) genes. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation.[1][2][3] Ivosidenib and Enasidenib are oral, targeted inhibitors that specifically address these mutations.[1][3]

Ivosidenib (Tibsovo®) is a small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][4] [5] It is approved for the treatment of AML with a susceptible IDH1 mutation.[4] Enasidenib (Idhifa®) is a small-molecule inhibitor of the mutant IDH2 (mIDH2) enzyme and is used for the treatment of AML with a susceptible IDH2 mutation.[2][3][6]



### **Mechanism of Action**

Both Ivosidenib and Enasidenib function by inhibiting their respective mutant IDH enzymes, thereby reducing the levels of the oncometabolite 2-HG. This reduction in 2-HG allows for the restoration of normal cellular differentiation of myeloid cells.[2][5][7]

- Ivosidenib specifically targets mutations in the IDH1 enzyme, most commonly at the R132 residue.[1][4] By inhibiting the mutated IDH1, Ivosidenib promotes the differentiation of myeloblasts into mature myeloid cells.[8]
- Enasidenib is a selective inhibitor of the mutated IDH2 enzyme, targeting variants such as R140Q, R172S, and R172K.[3][6] Its action leads to decreased 2-HG levels and subsequent myeloid differentiation.[3]

The distinct targets of these two drugs underscore the importance of mutational testing in AML patients to guide appropriate therapy.





Click to download full resolution via product page

**Caption:** Signaling pathways for Ivosidenib and Enasidenib.

# **Comparative Efficacy and Safety**

Direct head-to-head clinical trials comparing Ivosidenib and Enasidenib are limited as they target different mutations. However, data from their respective clinical trials provide insights into their efficacy and safety profiles.

## **Efficacy Data**



| Parameter                                                     | Ivosidenib (mIDH1<br>AML)               | Enasidenib (mIDH2<br>AML)         | Source   |
|---------------------------------------------------------------|-----------------------------------------|-----------------------------------|----------|
| Monotherapy<br>(Relapsed/Refractory<br>AML)                   |                                         |                                   |          |
| Overall Response<br>Rate (ORR)                                | 41.6%                                   | 40.3%                             | [9]      |
| Complete Remission (CR) Rate                                  | -                                       | 19.3%                             |          |
| Median Duration of Response                                   | 6.5 months                              | 5.8 months                        | [9]      |
| Median Overall<br>Survival (OS)                               | -                                       | 9.3 months                        |          |
| Combination with Azacitidine (Newly Diagnosed AML)            |                                         |                                   |          |
| Median Overall<br>Survival (OS)                               | 29.3 months (vs 7.9 with placebo + AZA) | Not Reached (1-year OS rate: 72%) | [10][11] |
| Overall Response<br>Rate (ORR)                                | -                                       | 74% (vs 36% with AZA alone)       | [11]     |
| Combination with Induction Chemotherapy (Newly Diagnosed AML) |                                         |                                   |          |
| CR/CRi/CRp Rate                                               | 77%                                     | 74%                               | [9]      |
| End-of-Induction CR<br>Rate                                   | 55%                                     | 47%                               | [12]     |

# **Safety Profile**

Both drugs are generally well-tolerated, but are associated with specific adverse events.



| Adverse Event                | Ivosidenib  | Enasidenib                             | Source  |
|------------------------------|-------------|----------------------------------------|---------|
| Differentiation<br>Syndrome  | Yes         | Yes                                    | [8][13] |
| QTc Interval<br>Prolongation | Yes         | -                                      | [8]     |
| Hyperbilirubinemia           | Less common | More common (due to UGT1A1 inhibition) | [7][12] |
| Leukocytosis                 | Yes         | Yes                                    |         |
| Tumor Lysis<br>Syndrome      | Yes         | Yes                                    |         |

# **Experimental Protocols**

The clinical efficacy and safety data presented are derived from multicenter, open-label, single-arm, or randomized clinical trials. Below are generalized experimental workflows for such trials.

# Phase 1 Dose-Escalation and Expansion Study Workflow

This protocol is designed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of a new agent.



Click to download full resolution via product page



Caption: Generalized workflow for a Phase 1 dose-escalation and expansion study.

#### **Phase 3 Randomized Controlled Trial Workflow**

This protocol is designed to compare the efficacy and safety of a new treatment against a standard of care or placebo.



Click to download full resolution via product page



Caption: Generalized workflow for a Phase 3 randomized controlled trial.

#### Conclusion

Ivosidenib and Enasidenib represent significant advancements in the targeted therapy of AML for patients with IDH1 and IDH2 mutations, respectively. Their distinct molecular targets necessitate accurate genetic screening for patient stratification. While both drugs demonstrate comparable overall response rates in the relapsed/refractory setting, their efficacy in combination with other agents in newly diagnosed patients appears promising. The safety profiles are manageable but require careful monitoring for specific adverse events such as differentiation syndrome and QTc prolongation (for Ivosidenib). Future research may focus on head-to-head comparisons in specific patient populations, if applicable, and on strategies to overcome resistance to these targeted agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 6. Enasidenib | C19H17F6N7O | CID 89683805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 9. ashpublications.org [ashpublications.org]



- 10. AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparative Analysis of Targeted Therapies in Acute Myeloid Leukemia: Ivosidenib vs. Enasidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246689#comparative-analysis-of-enamidonin-and-competitor-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com